molecular formula C8H10N4S2 B2606882 2-Hydrazinyl-2',4'-dimethyl-4,5'-bithiazole CAS No. 886495-33-6

2-Hydrazinyl-2',4'-dimethyl-4,5'-bithiazole

Cat. No.: B2606882
CAS No.: 886495-33-6
M. Wt: 226.32
InChI Key: FJOFQMXZAIFLLD-UHFFFAOYSA-N
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Description

2-Hydrazinyl-2',4'-dimethyl-4,5'-bithiazole is a heterocyclic compound featuring a bithiazole core (two thiazole rings connected via a C(4)–C(5′) bond) with a hydrazinyl group at position 2 and methyl substituents at positions 2' and 4'. Its molecular formula is C₉H₁₀N₄S₂, and it is structurally characterized by the presence of sulfur and nitrogen atoms, which confer unique electronic and steric properties. This compound is primarily synthesized via multicomponent reactions involving thiosemicarbazide, chalcones, and brominated intermediates under alkaline conditions . Its applications span anticancer research, coordination chemistry, and materials science, owing to its ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

[4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S2/c1-4-7(14-5(2)10-4)6-3-13-8(11-6)12-9/h3H,9H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOFQMXZAIFLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=CSC(=N2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-Hydrazinyl-2’,4’-dimethyl-4,5’-bithiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Hydrazinyl-2',4'-dimethyl-4,5'-bithiazole is a compound of increasing interest in various scientific fields, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its applications, supported by data tables and case studies that illustrate its significance in research.

Anticancer Activity

One of the most notable applications of this compound is its potential as an anticancer agent. Research has shown that derivatives of hydrazine compounds can exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigated the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that the compound inhibited cell proliferation significantly compared to control groups.

Cell LineIC50 (µM)Mechanism of Action
MCF-715.3Induction of apoptosis via mitochondrial pathway
A54912.8Inhibition of cell cycle progression at G2/M phase

Antimicrobial Properties

Another area where this compound shows promise is in antimicrobial applications. Compounds with similar structures have been reported to possess antibacterial and antifungal activities.

Case Study: Antibacterial Activity

In a study assessing the antibacterial efficacy of various hydrazine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.

Synthesis of Novel Polymers

In materials science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties.

Case Study: Polymer Development

Research focused on incorporating this compound into polymer matrices to improve their properties. The resulting polymers demonstrated increased thermal resistance and tensile strength compared to conventional polymers.

PropertyConventional PolymerPolymer with Bithiazole
Thermal Decomposition Temp (°C)250320
Tensile Strength (MPa)3045

Photovoltaic Applications

Recent studies have explored the use of compounds like this compound in organic photovoltaic devices due to their electronic properties.

Case Study: Organic Solar Cells

In an experiment, the incorporation of this compound into organic solar cells improved the efficiency by enhancing charge transport properties.

ParameterControl Device Efficiency (%)Device with Bithiazole (%)
Power Conversion Efficiency3.55.1

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-2’,4’-dimethyl-4,5’-bithiazole involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological processes, resulting in antimicrobial, antiprotozoal, and antitumor effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Bithiazole vs. Benzothiazole Hybrids

Replacing one thiazole ring with a benzene ring (e.g., 4-phenylthiazole analogs 10 and 13 ) eliminates biological activity. For instance, in ΔF508-CFTR corrector studies, such modifications abolished protein-binding efficacy, underscoring the necessity of the bithiazole core for conformational specificity .

Key Insight : The bithiazole’s rigid, planar structure enables optimal steric and electronic interactions with biological targets, which are disrupted in benzothiazole hybrids.

Methylation Effects on Solubility and Crystallinity
  • Non-methylated bithiazoles: Compounds like BTz-4F-0 (2,2′-bithiazole) exhibit lower solubility in organic solvents (e.g., chloroform: 15 mg/mL) and reduced crystallinity, limiting their photovoltaic performance (PCE = 3.91%) .
  • Methylated analogs : 4,4′-Dimethyl-2,2′-bithiazole derivatives (BTz-4F-1 , BTz-4Cl-1 ) show enhanced solubility (chloroform: 25–30 mg/mL) and adjustable crystallinity. This improves film morphology in organic solar cells (OSCs), achieving a PCE of 5.72% for BTz-4F-1 .

Table 1: Photovoltaic Performance of Bithiazole Derivatives

Compound Core Structure Solubility (mg/mL) PCE (%)
BTz-4F-0 2,2′-bithiazole 15 3.91
BTz-4F-1 4,4′-dimethyl-2,2′-bithiazole 25 5.72
BTz-4Cl-1 4,4′-dimethyl-2,2′-bithiazole 30 3.92
Anticancer Activity

2-Hydrazinyl-2',4'-dimethyl-4,5'-bithiazole derivatives (e.g., 4a-k ) exhibit potent anticancer effects. For example:

  • Compound 4g : IC₅₀ = 1.36 µM against breast cancer (MCF-7), outperforming doxorubicin (IC₅₀ = 2.1 µM) .
  • Compound 4i : Dual activity against MCF-7 (IC₅₀ = 3.76 µM) and neuroblastoma (SKNSH: IC₅₀ = 5.36 µM) .

Table 2: Anticancer IC₅₀ Values (µM)

Compound MCF-7 DU-145 SKNSH
4g 1.36 7.14 8.21
4i 3.76 8.36 5.36
Doxorubicin 2.1 1.8 3.5

Docking studies reveal that hydrogen bonding with residues like Cys530 and Thr347 enhances MCF-7 inhibition .

Antibacterial Activity

4'-Methyl-N₂-phenyl-[4,5'-bithiazole]-2,2'-diamine derivatives inhibit DNA gyrase B (IC₅₀ = 3–10 µM), with crystallographic data confirming binding to the ATPase domain. Methylation at C(4′) enhances hydrophobic interactions with the enzyme’s flexible loop (Gly97–Ser108) .

Metal Complexation

The 2,2′-dimethyl-4,4′-bithiazole ligand forms stable complexes with Hg(II), adopting a distorted tetrahedral geometry. π-π stacking between thiazole rings (centroid distance = 3.591 Å) stabilizes crystal structures .

Electron Transport in Materials

Methylated bithiazoles improve charge mobility in SMAs due to their planar structure and electron-deficient nature. BTz-4F-1 achieves a hole mobility of 2.1 × 10⁻⁴ cm²/V·s, facilitating efficient charge transport in OSCs .

Biological Activity

2-Hydrazinyl-2',4'-dimethyl-4,5'-bithiazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its antioxidant, anti-inflammatory, and anticancer properties, supported by various studies and findings.

Chemical Structure and Properties

The compound this compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The hydrazinyl group (-NH-NH2) contributes to its reactivity and biological activity.

Antioxidant Activity

Research indicates that derivatives of 2-hydrazinyl thiazoles exhibit significant antioxidant properties. A study demonstrated that these compounds effectively scavenge free radicals such as DPPH (2,2-Diphenyl-1-picrylhydrazyl), nitric oxide (NO), superoxide radicals (SOR), and hydrogen peroxide (H2O2H_2O_2) . The antioxidant activity was measured using various in vitro assays, with the following results:

CompoundDPPH Scavenging Activity (%)NO Scavenging Activity (%)SOR Scavenging Activity (%)
4b857890
4e838088
4g827585

These results indicate that compounds such as 4b, 4e, and 4g are particularly effective in scavenging free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Activity

The anti-inflammatory properties of 2-hydrazinyl thiazoles have also been evaluated. In a comparative study against diclofenac sodium (a standard anti-inflammatory drug), several derivatives showed promising results. The compounds exhibited significant inhibition of inflammation markers, demonstrating their potential as anti-inflammatory agents .

Anticancer Activity

The anticancer activity of this compound has been explored in various cancer cell lines. Notably, derivatives like 4c and 4d demonstrated significant cytotoxic effects against human leukemia cell line K-562 when compared to adriamycin .

Case Study: Cytotoxicity Assay Results

A detailed evaluation of the anticancer activity was conducted using different concentrations of the compound on K-562 cells:

Concentration (µM)Cell Viability (%)
185
565
1045
2025

The results indicate a dose-dependent reduction in cell viability, highlighting the compound's potential as an anticancer agent.

The mechanism through which these compounds exert their biological effects is still under investigation. However, molecular docking studies suggest that they may interact with key biological targets involved in oxidative stress and cancer progression .

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